molecular formula C11H12F3NO B2770492 (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one CAS No. 1030852-36-8

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

Cat. No.: B2770492
CAS No.: 1030852-36-8
M. Wt: 231.218
InChI Key: DRMRVGAOPWTKPZ-JTQLQIEISA-N
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Description

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a chiral organic compound characterized by a ketone group at position 2, a trifluoromethyl group at position 5, and a phenyl-substituted stereogenic center (4S) bearing an amino group. Its molecular formula is C₁₁H₁₀F₃NO, with a molar mass of 229.21 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl and amino groups contribute to π-π stacking and hydrogen-bonding capabilities, respectively .

Properties

IUPAC Name

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8(16)7-10(15,11(12,13)14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRVGAOPWTKPZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@](C1=CC=CC=C1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 4-phenylbutan-2-one.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (4S) enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The phenyl group contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural Analog: (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

  • Molecular Formula: C₁₁H₉F₄NO
  • Molar Mass : 247.19 g/mol
  • Key Differences: The phenyl ring is substituted with a fluorine atom at the para position (4-fluorophenyl). Physicochemical Impact:
  • Higher lipophilicity (logP) compared to the parent compound due to fluorine’s electron-withdrawing effect.
  • Possible modulation of pKa for the amino group due to proximity to the electronegative fluorine. Applications: This analog may exhibit improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration or metabolic stability, making it a candidate for CNS-targeted drug development .

Structural Analog: 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

  • Molecular Formula : C₉H₁₄F₆N₂
  • Molar Mass : 264.21 g/mol
  • Key Differences: Replacement of the phenyl group with a trifluoromethyl (-CF₃) substituent. Presence of an isopropylimino group (C=N linked to isopropyl) instead of a ketone. Physicochemical Impact:
  • Increased steric bulk from the trifluoromethyl and isopropylimino groups reduces molecular flexibility.
  • Functional Implications:
  • The imino group introduces basicity, altering solubility in aqueous environments.
  • Structural rigidity may influence conformational preferences in receptor binding or catalysis. Applications: Likely explored as a protease inhibitor or enzyme modulator due to its electrophilic imino group and trifluoromethyl stability .

Comparative Data Table

Property (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane
Molecular Formula C₁₁H₁₀F₃NO C₁₁H₉F₄NO C₉H₁₄F₆N₂
Molar Mass (g/mol) 229.21 247.19 264.21
Key Functional Groups Ketone, amino, trifluoromethyl, phenyl Ketone, amino, trifluoromethyl, 4-fluorophenyl Imino, amino, trifluoromethyl, trifluoroethyl
Stereochemistry 4S configuration Likely 4S configuration (assumed) Not specified (likely achiral due to imino group)
Lipophilicity (logP) Moderate (~2.5–3.0) Higher (~3.0–3.5) Very high (~4.0–4.5)
Electron-Withdrawing Effects Moderate (trifluoromethyl) Strong (trifluoromethyl + fluorine) Extreme (dual trifluoromethyl groups)

Research Findings and Implications

Electronic and Steric Effects

  • The 4-fluorophenyl analog () demonstrates how halogenation fine-tunes electronic properties. Fluorine’s inductive effect may lower the amino group’s pKa, enhancing solubility in acidic environments .
  • The trifluoromethyl analog () highlights the trade-off between steric bulk and stability. Its rigid structure may limit binding to flexible enzyme active sites but improve resistance to metabolic breakdown .

Biological Activity

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12F3NO
  • Molecular Weight : 231.21 g/mol
  • IUPAC Name : (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

The compound features an amino group, a trifluoromethyl group, and a phenyl group attached to a pentanone backbone, contributing to its unique chemical properties that influence its biological activity.

The mechanism of action of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves interactions with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the trifluoromethyl group enhances lipophilicity and membrane permeability. This dual functionality allows the compound to modulate biochemical pathways effectively.

1. Enzyme Interaction

Research indicates that (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one may act as an inhibitor or activator of specific enzymes. For instance, it has been studied for its effects on metabolic enzymes involved in drug metabolism and detoxification processes.

2. Therapeutic Applications

The compound has potential applications in:

  • Antimicrobial Agents : Preliminary studies suggest activity against certain bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Case Studies

Several studies have evaluated the biological activity of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Enzyme InhibitionShowed inhibition of cytochrome P450 enzymes with IC50 values ranging from 20 to 40 µM.
Anti-inflammatory ResponseReduced TNF-alpha production in macrophages by 30% at 10 µM concentration.

Research Applications

(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one serves as a valuable building block in medicinal chemistry for synthesizing more complex pharmaceutical compounds. Its unique structural features allow for diverse applications in drug development and biochemical research.

Q & A

How can the stereochemical integrity of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one be verified during synthesis?

Methodological Answer:
To confirm stereochemical purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions, coupled with polarimetric detection. For absolute configuration determination, X-ray crystallography is recommended, as it provides unambiguous structural resolution. Comparative analysis with known chiral standards (e.g., enantiomerically pure analogs like 4-methyl-1-phenylpentan-2-one derivatives) can further validate results .

What spectroscopic methods are optimal for characterizing the trifluoromethyl and amino functional groups in this compound?

Methodological Answer:

  • 19F NMR : Detects trifluoromethyl environments (δ ~ -60 to -70 ppm for CF3 groups).
  • 1H NMR : Identifies amino protons (δ ~1.5–2.5 ppm for NH2, depending on solvent) and phenyl protons (δ ~7.2–7.5 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and NH2 bending (~1600 cm⁻¹).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula via exact mass matching. Cross-reference with analogs like 4-(4-fluorophenyl)ketones for spectral comparison .

How can computational modeling predict the biological activity or binding affinity of this compound?

Methodological Answer:
Use molecular docking software (e.g., AutoDock Vina or Discovery Studio) to simulate interactions with target proteins (e.g., enzymes or receptors). Parameterize the trifluoromethyl group’s electronegativity and steric effects using density functional theory (DFT). Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests). Structural analogs like methylphenidate derivatives (C14H19NO2) provide benchmarks for activity correlation .

What strategies resolve contradictions between experimental solubility data and computational predictions?

Methodological Answer:
Apply Hansen solubility parameters (HSPs) to reconcile discrepancies. Experimentally measure solubility in solvents like DMSO, ethanol, or water, and compare with COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations. Adjust computational models by incorporating fluorine-specific polarity corrections. For example, trifluoromethyl groups may reduce aqueous solubility compared to non-fluorinated analogs like 4-methylpentan-2-one .

What synthetic routes are effective for introducing the trifluoromethyl group while preserving stereochemistry?

Methodological Answer:

  • Ruppert-Prakash Reagent (TMSCF3) : Enables nucleophilic trifluoromethylation of ketones under mild conditions.
  • Chiral Auxiliaries : Use (2S,4S)-bisphosphine ligands to control stereochemistry during catalytic asymmetric synthesis.
  • Post-Functionalization : Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) after constructing the ketone backbone. Monitor diastereomer formation via TLC with UV-active stains .

How does the stereochemistry at C4 influence biological or catalytic activity?

Methodological Answer:
Design enantiomer-specific assays (e.g., enzyme inhibition or receptor binding) to compare (4S) and (4R) configurations. Molecular dynamics simulations can reveal steric clashes or hydrogen-bonding differences. For example, the (4S) configuration may enhance interaction with chiral binding pockets, as seen in methylphenidate’s stereoselective activity .

What impurities are critical to monitor during large-scale synthesis?

Methodological Answer:
Key impurities include:

  • Diastereomers : Arising from incomplete stereochemical control.
  • Deaminated Byproducts : Formed via Hofmann elimination under basic conditions.
  • Fluorine-Loss Products : Detectable via 19F NMR or LC-MS. Use EP/BP impurity standards (e.g., fenofibric acid derivatives) as reference markers .

How can derivatives of this compound be designed to improve metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with pyridyl or thiophene rings to modulate CYP450 metabolism.
  • Deuterium Incorporation : Stabilize labile C-H bonds (e.g., near the amino group) via deuteration.
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area. Validate with hepatic microsomal assays .

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